N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound featuring a combination of furan and thiophene rings, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted under specific conditions to form the final compound. Common methods include:
Furan-3-ylmethylamine and Thiophen-2-ylmethylamine: These amines are synthesized through the reduction of their corresponding nitro compounds.
Phenoxypropanoic Acid: This acid is prepared through the reaction of phenol with chloroacetic acid.
Amide Formation: The final step involves the reaction of the amines with phenoxypropanoic acid under conditions that promote amide bond formation, such as using coupling reagents like DMT/NMM/TsO- or EDC.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and microwave-assisted synthesis are also employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro groups in the starting materials can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide bond.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) are used for the selective oxidation of furan rings.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Furan-3-carboxaldehyde and furan-3-carboxylic acid.
Reduction Products: Furan-3-ylmethylamine and thiophen-2-ylmethylamine.
Substitution Products: Various amides and esters containing furan and thiophene rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Medicine: N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide has shown potential in medicinal chemistry, where it is being studied for its antibacterial and antifungal properties. Its derivatives may be used to develop new treatments for infections.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its versatility and reactivity make it suitable for various applications, including the synthesis of pesticides and colorants.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide: Similar structure but with a different position of the furan ring.
N-(furan-3-ylmethyl)-2-phenoxy-N-(benzyl)propanamide: Similar structure but with a benzyl group instead of a thiophen-2-ylmethyl group.
Uniqueness: N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide is unique due to its combination of furan and thiophene rings, which provides distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-15(23-17-6-3-2-4-7-17)19(21)20(12-16-9-10-22-14-16)13-18-8-5-11-24-18/h2-11,14-15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOSGQNHRKYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=COC=C1)CC2=CC=CS2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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